N-Boc-L-ホモセリンメチルエステル

概要

説明

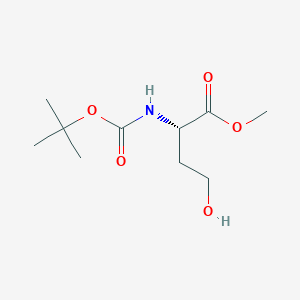

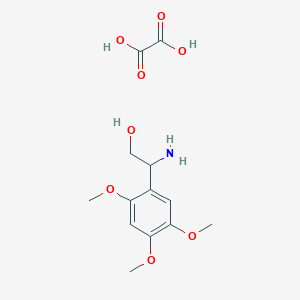

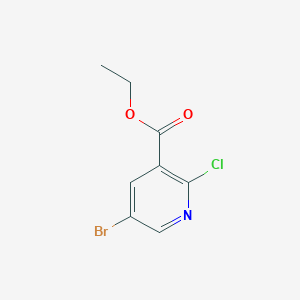

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a chiral compound that is relevant in the synthesis of pharmaceuticals, particularly as a building block for protease inhibitors used in HIV treatment. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group, which are key functional groups that allow for further chemical modifications.

Synthesis Analysis

The synthesis of related chiral compounds with a tert-butoxycarbonyl protected amino group has been demonstrated in the literature. For instance, (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutan was converted to a diastereomerically enriched amino alcohol by catalytic hydrogenation or by reduction with NaBH4-TiCl4 followed by hydrogenation, as a precursor for HIV protease inhibitor VX-478 . This method showcases the potential for synthesizing (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate through similar reduction strategies.

Molecular Structure Analysis

The molecular structure of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate would include a stereocenter at the carbon bearing the hydroxy group, which is important for its biological activity. The presence of the Boc group is crucial for protecting the amino functionality during synthetic procedures, which can later be deprotected under acidic conditions.

Chemical Reactions Analysis

Compounds with Boc-protected amino groups and hydroxy functionalities are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including acylation, carbamate formation, and metal-catalyzed reactions . The Boc group can be removed using acids like trifluoroacetic acid, enabling the free amine to participate in subsequent reactions. Additionally, the hydroxy group can be transformed into esters or participate in nucleophilic substitutions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate are not detailed in the provided papers, related compounds such as benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates have been synthesized from natural or protected L-amino acids . These compounds are likely to have moderate solubility in organic solvents due to the presence of both polar (hydroxy and amino) and nonpolar (tert-butoxycarbonyl) groups. The chiral center also implies that the compound will have optical properties, which can be analyzed using techniques like polarimetry.

科学的研究の応用

アミンのN-Boc保護

この化合物は、アミンのN-Boc保護に使用されます . このプロセスにはアミン基の保護が含まれ、さまざまな生物活性化合物に存在するため重要です . さまざまな保護基の中で、tert-ブトキシカルボニル(Boc)基はアミン保護に広く使用されています . N-Boc保護は、室温で短時間で優れた単離収率で達成されます .

化学合成におけるビルディングブロック

“N-Boc-L-ホモセリンメチルエステル”は化学合成におけるビルディングブロックとして使用されます . その特定の構造と特性により、他の複雑な分子の調製によく使用されます .

Tn抗原アナログの調製

この化合物は、Tn抗原アナログの調製に使用されます . これらのアナログは、Tn抗原は腫瘍関連炭水化物抗原であるため、癌免疫学の研究において重要です .

L-グルタミン酸p-ニトロアニリドアナログの調製

“N-Boc-L-ホモセリンメチルエステル”は、L-グルタミン酸p-ニトロアニリドアナログの調製に使用されます . これらのアナログは、酵素反応速度論と機構の研究に役立ちます

Safety and Hazards

将来の方向性

The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in organic synthesis offers several advantages over traditional solvents including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .

作用機序

Target of Action

It is often used as a reagent in biochemical studies to stimulate oxide exchange

Mode of Action

The compound is used for the N-Boc protection of amines . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .

Biochemical Pathways

The compound plays a crucial role in the protection and deprotection of functional groups, which is a fundamental process in synthetic chemistry .

Pharmacokinetics

The compound is generally stable and relatively safe under normal use conditions .

Result of Action

The result of the action of N-BOC-L-HOMOSERINE METHYL ESTER is the protection of amines, which is crucial due to their presence in various biologically active compounds . The compound achieves selective N-Boc protection in excellent isolated yield .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-BOC-L-HOMOSERINE METHYL ESTER. For instance, the compound is generally stable and relatively safe under normal use conditions . It should be stored in a sealed, dry environment, preferably in a freezer, under -20°c .

特性

IUPAC Name |

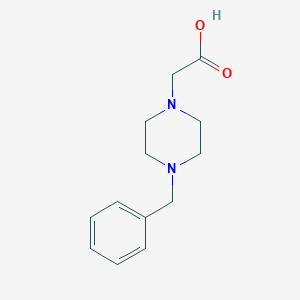

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNVPOPPBRMFNG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441781 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120042-11-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)